N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-15-11-22-25(16-7-3-4-8-17(16)27-2)19(15)20(24-23-13)29-12-18(26)21-10-14-6-5-9-28-14/h3-9,11H,10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXEGABKIFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 371.5 g/mol. The structure features a furan ring, a pyrazolo[3,4-d]pyridazine moiety, and a thioacetamide group, which are critical for its biological activity.
Research indicates that the compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes, including protein O-GlcNAc transferase, which plays a role in cellular signaling and metabolism .
- Antiviral Properties : Studies have shown that derivatives of pyrazolo[3,4-d]pyridazine exhibit antiviral activity against several viral strains by interfering with viral replication processes .
- Antiparasitic Activity : Compounds similar in structure have demonstrated effectiveness against Toxoplasma gondii and other parasites by inhibiting critical metabolic pathways .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound and its derivatives:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Antiviral Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase at low concentrations (EC50 values ranging from 0.20 to 0.35 μM) .
- Antiparasitic Effects : Another investigation into related compounds found substantial inhibition of Toxoplasma gondii invasion and replication in vitro, with EC50 values below 0.5 μM, indicating strong antiparasitic properties .
- Cancer Research : Preliminary studies suggest potential anticancer effects through apoptosis induction in various cancer cell lines, although further research is needed to establish these findings conclusively.
Scientific Research Applications
Chemical Properties and Structure
N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is characterized by a complex structure that includes a furan moiety and a pyrazolo[3,4-d]pyridazine ring. Its molecular formula is with a molecular weight of approximately 394.5 g/mol. The compound is soluble in organic solvents and exhibits stability under physiological conditions.
Inhibition of O-linked beta-N-acetylglucosamine Transferase
One of the primary applications of this compound is its role as an inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT). OGT plays a crucial role in cellular signaling and metabolism by adding O-linked N-acetylglucosamine to serine and threonine residues on proteins. Inhibition of OGT has been linked to various therapeutic benefits, particularly in cancer treatment, as it can disrupt the survival signals in cancer cells .
Anticancer Properties
Research has demonstrated that the compound exhibits significant anticancer activity. Studies involving various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, compounds structurally similar to this compound have been tested against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines, revealing promising results in terms of cytotoxicity and growth inhibition .
Therapeutic Potential
Given its biological activities, this compound holds promise for therapeutic applications:
Cancer Therapy
The compound's ability to inhibit OGT and induce apoptosis makes it a candidate for further development as an anticancer agent. Its efficacy against specific cancer types could lead to targeted therapies that minimize side effects associated with conventional chemotherapy.
Metabolic Disorders
Research into the role of OGT in metabolic diseases suggests that inhibitors like this compound could be beneficial in treating conditions such as type 2 diabetes and obesity by modulating glucose metabolism and insulin signaling pathways .
Case Studies
Several studies have documented the effects of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Pyridazine/Pyrimidine Cores
Compound 1 and 7 (from )
- Core Structure : Pyrazolo[3,4-d]pyridazine (shared with the target compound).
- Key Differences : Substituents in regions A (positions 39–44) and B (positions 29–36) differ, as inferred from NMR chemical shift variations (Figure 6 in ).
- Implications : The unchanged chemical environment in most regions suggests conserved electronic properties, while altered shifts in regions A/B highlight substituent-driven steric or electronic effects.
Patent Example 83 (from )
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. pyridazine in the target compound).
- Key Differences: A pyrimidine ring replaces pyridazine, altering electron distribution. Substituents include fluorophenyl and chromenone groups instead of methoxyphenyl and furan.
- Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters, contrasting with the target compound’s synthesis (likely involving thioacetamide reactions).
Acetamide Derivatives with Thioether Linkages
Compound 1a (from )
- Structure : Features a pyrrolo[3,4-c]pyridine core with arylacetamide and thioether groups.
- Synthesis : Prepared via thioacetamide and N-arylmaleimide condensation in 1,4-dioxane.
- Contrast : The target compound’s pyridazine core and furan substituent likely result in distinct solubility and reactivity compared to 1a’s pyrrolopyridine system.
Physicochemical and Spectroscopic Properties
NMR Profiling
- Target Compound vs. Rapa Analogues :
- Thermal Stability :
Molecular Weight and Mass Spectrometry
- Target Compound : Estimated molecular weight ≈ 450–470 g/mol (based on structure).
- Comparative Data: Example 83 in has a mass of 571.198 (M++1), reflecting larger substituents like chromenone.
Implications of Structural Variations
- Bioactivity : Pyridazine/pyrimidine cores are associated with kinase inhibition, while thioacetamide linkages may enhance membrane permeability.
- Lumping Strategy Relevance (): Compounds with shared cores (e.g., pyridazine derivatives) could be grouped for property prediction, though substituent variations necessitate experimental validation.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Step | Reaction Type | Optimal Temp (°C) | Solvent | Yield Range (%) |
|---|---|---|---|---|
| 1 | Cyclization | 110–120 | DMF | 60–75 |
| 2 | Thioetheration | 0–10 | DCM | 45–60 |
| 3 | Acetamide coupling | 25–40 | THF | 70–85 |
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or preparative HPLC is critical to isolate the final product (>95% purity) .
Basic: Which analytical techniques are prioritized for structural elucidation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm; furan protons at δ 6.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (theoretical m/z ~452.6) .
- HPLC-PDA : Monitors purity and detects by-products (C18 column, acetonitrile/water gradient) .
Q. Table 2: Analytical Techniques Comparison
| Technique | Purpose | Sensitivity | Limitations |
|---|---|---|---|
| NMR | Structural confirmation | High | Requires pure sample |
| HRMS | Molecular weight verification | Very high | Cost-intensive |
| HPLC-PDA | Purity assessment | Moderate | Limited to UV-active compounds |
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?
Answer: Discrepancies arise due to polymorphic forms or impurities. Mitigation strategies include:
- Differential Scanning Calorimetry (DSC) : Determine melting point variability (e.g., endothermic peaks at 180–220°C) and identify polymorphs .
- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) and solvents (DMSO, ethanol) under controlled agitation (25°C, 48 hrs) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., hydrogen bonding networks affecting solubility) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer: Focus on modifying:
Q. Table 3: Suggested Analogs for SAR Studies
| Analog Structure | Modification | Assay Target |
|---|---|---|
| Thiophene substitution | Furan → thiophene | Kinase inhibition |
| 4-Fluoro-phenyl variant | 2-methoxy → 4-fluoro | Antimicrobial activity |
| Methyl removal | Remove 4-methyl | Cytotoxicity screening |
Evaluate using in vitro assays (e.g., IC₅₀ in cancer cell lines, MIC for antimicrobial activity) .
Advanced: What strategies stabilize this compound during biological assays?
Answer: Instability in aqueous media (pH >7) necessitates:
- Buffered solutions : Use phosphate buffer (pH 6.8) to minimize hydrolysis of the thioacetamide group .
- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the furan ring .
- Lyophilization : Store as a lyophilized powder at -80°C to extend shelf life .
Basic: How to identify and control impurities during synthesis?
Answer: Common impurities include:
- Unreacted intermediates : Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
- Oxidation by-products : Use inert atmospheres (N₂/Ar) during thioether formation .
Purification via flash chromatography (hexane:EtOAc 3:1) reduces impurities to <2% .
Advanced: What in silico methods predict bioactivity and binding modes?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase targets (e.g., EGFR) using the pyrazolo[3,4-d]pyridazine core as an anchor .
- QSAR Modeling : Correlate logP values (calculated ~2.8) with cytotoxicity using partial least squares regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
